Chlothianidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

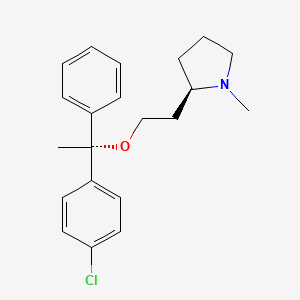

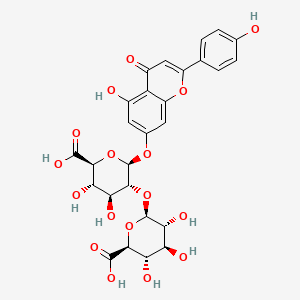

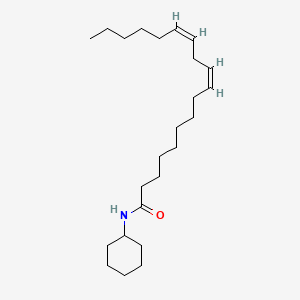

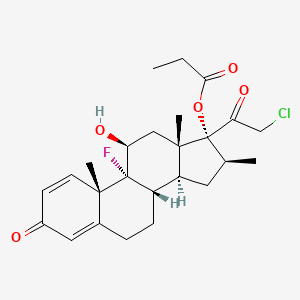

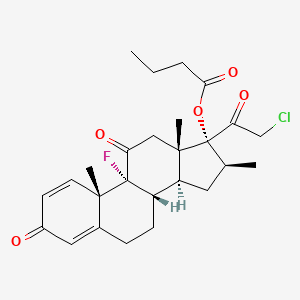

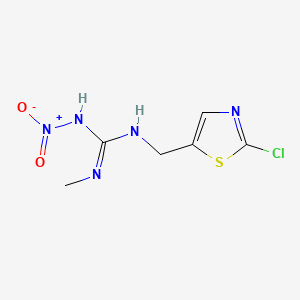

Clothianidin is an insecticide developed by Takeda Chemical Industries and Bayer AG . It is a neonicotinoid, a class of insecticides that are chemically similar to nicotine . Neonicotinoids act on the central nervous system of insects .

Synthesis Analysis

Clothianidin is a metabolite of thiamethoxam . An analytical method for quantifying clothianidin residues in crops using dispersive liquid-liquid microextraction (DLLME) and liquid chromatography-tandem mass spectrometry has been developed .

Molecular Structure Analysis

Clothianidin molecules and intermediate products with relatively large molecular weight were degraded into small molecular substances after 120 min of degradation .

Chemical Reactions Analysis

Clothianidin degradation efficiency was significantly influenced by input power, clothianidin concentration, pH value, liquid conductivity, free radical quencher .

Physical And Chemical Properties Analysis

Clothianidin is a basic substance, which does not dissociate under acidic to slightly basic conditions . The water solubility is 0.327 g/L at 20 °C .

Wissenschaftliche Forschungsanwendungen

1. Catalytic Degradation of Clothianidin

- Methods of Application: Different ratios of titanium dioxide-graphene catalysts were loaded onto honeycomb ceramic plates via the sol-gel method. The degradation of Clothianidin was influenced by input power, Clothianidin concentration, pH value, liquid conductivity, and free radical quencher .

- Results: The study identified six degradation products of Clothianidin using HPLC-MS and outlined possible transformation pathways of Clothianidin degradation .

2. Degradation of Clothianidin in Contaminated Soil

- Application Summary: This study investigates the efficient degradation of Clothianidin and Thiamethoxam in contaminated soil using a peroxymonosulfate (PMS) process .

- Methods of Application: The degradation efficiencies of Clothianidin and Thiamethoxam were achieved with a high PMS dosage and temperature or a low Clothianidin concentration and initial pH .

- Results: The degradation efficiencies of Clothianidin and Thiamethoxam reached 91.4% and 98.6% in 60 minutes with the addition of 20 mM PMS at pH 5.5 and 25℃ .

3. Effects of Clothianidin on Honey Bee Colonies

- Application Summary: This research investigates the effects of Clothianidin pesticide application on the strength of honey bee colonies and stress-related genes in the vicinity of rice fields in the Republic of Korea .

- Methods of Application: The study observed changes in honey bee (Apis mellifera) colonies located near rice cultivation areas as they progressed beyond the rice pesticide application period. Furthermore, honey bees exposed to the Clothianidin were collected and their stress-related gene expression was analyzed .

4. Sub-Lethal Doses of Clothianidin Inhibit the Conditioning and Biosensory Abilities of the Western Honeybee

- Application Summary: This study tests the effect of the neonicotinoid insecticide Clothianidin on the movement, biosensory abilities and odor-dependent conditioning of insects, titrating from lethal to sub-lethal doses .

- Methods of Application: Bees treated with sub-lethal doses showed no significant movement impairment compared to untreated control bees, but their ability to react to an aversive stimulus was inhibited .

- Results: The study shows that Clothianidin is not only highly toxic to honeybees, but can, at lower doses, also disrupt the biosensory capabilities of survivors, probably reducing fitness at the individual level .

5. Clothianidin as an Insecticide

- Application Summary: Clothianidin is an insecticide developed by Takeda Chemical Industries and Bayer AG. It is a neonicotinoid, a class of insecticides that are chemically similar to nicotine .

- Methods of Application: Clothianidin acts on the central nervous system of insects as an agonist of nAChR, the same receptor as acetylcholine, the neurotransmitter that stimulates and activating post-synaptic acetylcholine receptors but not inhibiting AChE .

- Results: Clothianidin is not only highly toxic to honeybees, but can, at lower doses, also disrupt the biosensory capabilities of survivors, probably reducing fitness at the individual level .

6. Clothianidin in Rice Cultivation

- Application Summary: This study investigates the influence of neonicotinoid pesticide application in rice cultivation areas on the strength of nearby honey bee colonies .

- Methods of Application: The study observed changes in honey bee (Apis mellifera) colonies located near rice cultivation areas as they progressed beyond the rice pesticide application period .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

210880-92-5 |

|---|---|

Produktname |

Chlothianidin |

Molekularformel |

C6H8ClN5O2S |

Molekulargewicht |

249.68 g/mol |

IUPAC-Name |

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine |

InChI |

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11) |

InChI-Schlüssel |

PGOOBECODWQEAB-UHFFFAOYSA-N |

SMILES |

CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] |

Kanonische SMILES |

CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] |

Aussehen |

Solid powder |

Piktogramme |

Irritant; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

TI 435; TI435; TI-435; Celero; Clothianidin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.